2-Butyl-4-nitro-1,3-benzoxazole
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Overview
Description
2-Butyl-4-nitro-1,3-benzoxazole is a useful research compound. Its molecular formula is C11H12N2O3 and its molecular weight is 220.228. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
2-Butyl-4-nitro-1,3-benzoxazole is a compound belonging to the benzoxazole derivatives, known for their diverse biological and pharmacological properties. Research on benzoxazole derivatives, including methods for their synthesis and potential applications, has been extensively documented. For instance, Vessally et al. (2018) discuss various strategies for the synthesis of 2-arylthio-benzazoles, highlighting their importance in medicinal chemistry due to their broad range of pharmacological properties. This review emphasizes the significant advances in the field from 1987 to 2017, with a focus on the mechanistic aspects of the reactions involved in their synthesis (Vessally et al., 2018).
Pharmacological Applications
The pharmacological significance of benzoxazole derivatives is well-documented. They exhibit a wide array of therapeutic activities, including antimicrobial, antifungal, anticancer, and antidepressant effects. A comprehensive review by Femy Maria K.M et al. (2021) explores the chemistry of substituted benzoxazoles and their various pharmacological activities. This review also covers important methodologies used for the synthesis of these compounds, underscoring their prominence in drug discovery and their efficacious role against a variety of microorganisms (Femy Maria K.M et al., 2021).
Mechanism of Action
Target of Action
2-Butyl-4-nitro-1,3-benzoxazole is a derivative of benzoxazole, a heterocyclic aromatic compound . Benzoxazole derivatives are known to target various enzymes or proteins such as DNA topoisomerases, protein kinases, histone deacetylases, cyclooxygenases, cholinesterases, etc., that are involved in the pathway of disease formation and proliferation .
Mode of Action
The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets. The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .
Biochemical Pathways
Benzoxazole derivatives are known to interact with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders .
Pharmacokinetics
The compound’s molecular weight (22023) and physical form (liquid) suggest that it may have good bioavailability .
Result of Action
Benzoxazole derivatives are known to exhibit a wide range of biological activities including antimicrobial, antitumor, antioxidant, antiviral, antitubercular, and anthelmintic properties .
Safety and Hazards
Future Directions
Benzoxazole has been extensively used as a starting material for different mechanistic approaches in drug discovery . It exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on . There has been a large upsurge in the synthesis of benzoxazole via different pathways .
Biochemical Analysis
Biochemical Properties
Benzoxazole derivatives have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific structure of the benzoxazole derivative and the biomolecule .
Cellular Effects
Benzoxazole derivatives have been reported to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzoxazole derivatives have been reported to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
2-butyl-4-nitro-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-2-3-7-10-12-11-8(13(14)15)5-4-6-9(11)16-10/h4-6H,2-3,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRIITKVVCDQJHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=C(C=CC=C2O1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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